molecular formula C15H14N2O4 B1312577 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid CAS No. 241809-79-0

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Cat. No. B1312577
M. Wt: 286.28 g/mol
InChI Key: HZUDHRTWQOKGOX-UHFFFAOYSA-N
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Description

“4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid” is a compound with the molecular formula C15H14N2O4 . It has a molecular weight of 286.29 g/mol . The compound is in powder form and has a melting point of 206-208°C .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C15H14N2O4/c18-14(19)13-5-3-11(4-6-13)9-17-15(20)21-10-12-2-1-7-16-8-12/h1-8H,9-10H2,(H,17,20)(H,18,19) . The canonical SMILES representation is C1=CC(=CN=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.28 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 6 rotatable bonds .

Scientific Research Applications

1. Photoelectron Spectroscopy and Luminescence

A study by Srivastava et al. (2017) explored compounds structurally similar to 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid. These compounds demonstrated luminescence in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Their luminescent properties varied with the solvent's polarity, suggesting applications in photoelectron spectroscopy and luminescence studies.

2. Hydrogen Bonding and Co-crystal Formation

Lemmerer and Bourne (2012) investigated co-crystals containing components structurally related to the compound (Lemmerer & Bourne, 2012). These studies revealed the potential of these compounds in forming extended ribbons through hydrogen bonding, indicating possible applications in the development of advanced materials with specific molecular architectures.

3. Coordination Polymers and Photophysical Properties

Research by Sivakumar et al. (2011) on aromatic carboxylic acids, which are structurally akin to 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, focused on their use in lanthanide coordination compounds. These compounds were characterized for their photophysical properties, suggesting applications in the field of photoluminescence and materials science.

4. Supramolecular Liquid Crystals

A study by Naoum et al. (2010) explored the formation of supramolecular liquid crystals through hydrogen-bonding interactions involving similar compounds. This research highlights potential applications in the development of new liquid crystal materials with unique properties.

5. Structural Investigations and Physicochemical PropertiesTzimopoulos et al. (

  • conducted research on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, closely related to the compound (Tzimopoulos et al., 2010). This study provides insights into the physicochemical properties and structural aspects of such compounds, underscoring their potential in material science and coordination chemistry.

6. Synthesis and Structural Characterization

Kalshetty et al. (2013) worked on the synthesis and characterization of Schiff base ligands derived from 3-Aldehydosalicylic acid and aminobenzoic acids, which are structurally similar (Kalshetty et al., 2013). The study's focus on structural characterization could inform research on compounds like 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid, particularly in the context of their potential use in forming metal complexes.

7. Mechanochromic Properties and Solvent Polarity

Research by Srivastava et al. (2017) also highlights the mechanochromic properties of compounds similar to 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid. The study suggests potential applications in developing materials with color-changing properties based on physical stimuli.

8. Photodegradation of Organic Dyes

Qin et al. (2017) investigated metal–organic frameworks utilizing compounds structurally related for the photodegradation of organic dyes (Qin et al., 2017). This indicates possible applications of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid in environmental chemistry, particularly in wastewater treatment and pollution control.

9. Corrosion Inhibition

A study by Ji et al. (2016) on a Schiff base derivative with pyridine rings, similar to the compound , demonstrated its effectiveness as a corrosion inhibitor (Ji et al., 2016). This suggests potential applications in materials science, particularly in protecting metals from corrosion.

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(pyridin-3-ylmethoxycarbonylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-14(19)13-5-3-11(4-6-13)9-17-15(20)21-10-12-2-1-7-16-8-12/h1-8H,9-10H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUDHRTWQOKGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431263
Record name 4-[({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

CAS RN

241809-79-0
Record name 4-[({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A N,N-dimethylformamide (150 ml) solution including 65.4 g (0.6 mole) of 3-pyridinemethanol was added dropwise to a N,N-dimethylformamide (300 ml) suspension including 97.2 g (0.6 mole) of N,N′-carbonyldiimidazole at an internal temperature of 10° C. or less. The mixture was then added dropwise to a separately prepared 1 N aqueous sodium hydroxide solution (455 ml) including 75.5 g (0.5 mole) of 4-aminomethylbenzoic acid, followed by stirring at room temperature for 6 hours. To the resultant reaction mixture, a saturated sodium chloride solution was added, and concentrated hydrochloric acid was further added, thereby neutralizing the solution. After aging at 5° C. for 2 hours, the deposited white solid was collected by filtration, washed with water and methanol, and then dried to obtain 140 g (yield: 98%) of 4-[N-(pyridin-3-ylmethoxycarbonyl)amino-methyl]benzoic acid.
Quantity
65.4 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
97.2 g
Type
reactant
Reaction Step Two
Quantity
455 mL
Type
reactant
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75.5 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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300 mL
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150 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of CDI (107 g, 662 mmol) in dry THF (700 mL) was treated with a solution of pyridin-3-ylmethanol (72.2 g, 662 mmol) in THF (300 mL) dropwise over 10 minutes. The resulting solution was stirred for 1.25 hours and then added dropwise over 15 minutes to a water bath cooled suspension of 4-(aminomethyl)benzoic acid (100 g, 662 mmol), Et3N (92 mL, 662 mmol) and DBU (100 mL, 662 mmol) in dry THF (1400 mL). The reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and the residue suspended in water (2500 mL), cooled in an ice-water bath and the pH adjusted to 5 with 6 N HCl (˜300 mL). The precipitate was collected by filtration, washed with cold MeOH and dried to give 4-[({[(pyridin-3-ylmethyl)oxy]carbonyl}amino)methyl]benzoic acid as a white solid. 1H NMR (d6-DMSO, 600 MHz) δ 12.82 (br s, 1H), 8.56 (d, J=1.8 Hz, 1H), 8.51 (dd, J=4.8 and 1.8 Hz, 1H), 7.93 (t, J=6.3 Hz, 1H), 7.87 (d, J=8.4 Hz, 2H), 7.76 (t, J=8.4 Hz, 1H), 7.38 (dd, J=7.2 and 4.8 Hz, 1H), 7.33 (d, J=8.4 Hz, 2H), 5.07 (s, 2H), 4.25 (d, J=6.3 Hz, 1H).
Name
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
72.2 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
92 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
1400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Ottosson, F Nylén, P Sarker, E Miraglia, P Bergman… - Scientific reports, 2016 - nature.com
A new concept for treatment of infections is induction of our own antimicrobial peptides and the presented novel class of inducer, aroylated phenylenediamines (APDs), gives up to 20 to …
Number of citations: 41 www.nature.com

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